molecular formula C21H17N3O3S B3732050 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B3732050
M. Wt: 391.4 g/mol
InChI Key: MFRKJYZFRUWTOW-UHFFFAOYSA-N
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Description

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a chemical compound with the molecular formula C17H17N3O3S . This complex small molecule features a hybrid structure incorporating several pharmacologically relevant motifs, including a 2,3-dihydro-1,4-benzodioxin group, a 4-phenyl-1,3-thiazole unit, and a 3-pyrrolone core. The integration of these distinct heterocyclic systems makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis and development of biologically active molecules. The benzodioxin moiety is a privileged structure in pharmaceutical agents, often associated with specific receptor binding, while the thiazole ring is a common feature in many compounds with diverse biological activities. Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for constructing combinatorial libraries aimed at probing biological pathways. It is also a valuable candidate for high-throughput screening (HTS) campaigns to identify new lead compounds for various therapeutic areas. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c22-20-19(21-23-15(12-28-21)13-4-2-1-3-5-13)16(25)11-24(20)14-6-7-17-18(10-14)27-9-8-26-17/h1-7,10,12,22,25H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRKJYZFRUWTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The biological activities of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one have been explored in various studies:

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For example:

  • α-glucosidase Inhibition : Some synthesized derivatives showed substantial inhibitory activity against yeast α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in the context of Alzheimer's disease (AD). In vitro studies suggest that certain derivatives may inhibit acetylcholinesterase (AChE), an enzyme associated with AD pathology .

Therapeutic Potential

Given its biological activities, this compound may have therapeutic applications in:

  • Diabetes Management : As an α-glucosidase inhibitor, it could help regulate blood sugar levels.
  • Cognitive Disorders : Its AChE inhibitory activity suggests potential use in treating cognitive decline associated with neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of related compounds derived from benzodioxane:

Study on Enzyme Inhibition

In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives incorporating the benzodioxane structure. These compounds were tested for their inhibitory effects on α-glucosidase and AChE. The results indicated that certain derivatives had promising inhibitory activities which could be further explored for therapeutic applications .

Comparative Data Table

Compound NameBiological ActivityTarget EnzymeReference
5-amino...α-glucosidase Inhibitorα-glucosidase
Related Compound AAChE InhibitorAcetylcholinesterase
Related Compound BNeuroprotectiveAChE

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound enhances nucleophilicity, whereas the nitro group in the analogue from increases electrophilicity, impacting interaction with biological targets (e.g., enzyme active sites) .

Aromatic Systems : The coumarin-containing derivatives () exhibit extended conjugation, likely improving UV-Vis absorption and fluorescence compared to the target compound’s benzodioxin-thiazole system .

Hardness/Softness: Using Parr-Pearson absolute hardness principles (η = ½(I - A)), the target compound’s amino group may lower η (increase softness), favoring interactions with soft Lewis acids like transition metal ions .

Computational and Docking Insights

  • Receptor Binding: AutoDock4 () simulations suggest that the 4-phenylthiazole moiety in the target compound may engage in π-π stacking with aromatic residues (e.g., tyrosine), while the amino group forms hydrogen bonds with aspartate or glutamate side chains .

Q & A

Basic: What are the primary synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis of this heterocyclic compound typically involves multi-step reactions, including cyclization and coupling steps. A common approach involves refluxing precursors in ethanol or DMF/EtOH mixtures, followed by purification via recrystallization. For example, analogous heterocycles are synthesized by reacting dihydro-pyrazole derivatives with thiazolidinone intermediates under reflux conditions, yielding solid products after filtration and washing . To improve efficiency, computational reaction path searches (using quantum chemical calculations) can predict optimal reaction pathways, reducing trial-and-error experimentation. Coupling this with information science to prioritize high-yield conditions (e.g., solvent choice, temperature) can shorten development timelines .

Basic: How should researchers characterize the compound’s structure and purity?

Characterization requires a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and ring structures. For example, aromatic protons in the benzodioxin moiety appear as distinct doublets in the 6.8–7.5 ppm range, while thiazol protons resonate near 8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FTIR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bends ~1600 cm⁻¹) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 138–140°C for analogous compounds) indicate purity .

Advanced: How can Design of Experiments (DOE) optimize reaction conditions for scale-up?

DOE methodologies minimize experimental runs while maximizing data robustness. For instance:

  • Factorial Design : Test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading. Statistical analysis identifies dominant factors affecting yield .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reflux time vs. byproduct formation) to pinpoint optimal conditions .
  • Validation : Replicate optimized conditions in pilot-scale reactors, monitoring reproducibility. Computational feedback loops (e.g., ICReDD’s approach) refine parameters iteratively .

Advanced: How to resolve contradictions in reported catalytic activities or bioactivity data?

Contradictions often arise from variations in experimental setups or impurities. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform purity thresholds (e.g., ≥95% by HPLC) and solvent systems for biological assays.
  • Computational Validation : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity trends, cross-referencing with empirical data .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Advanced: What strategies are effective for analyzing reaction mechanisms involving this compound?

Mechanistic studies require interdisciplinary approaches:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at suspected reactive sites (e.g., NH₂ groups) to probe rate-determining steps.
  • Computational Modeling : Transition state searches via quantum mechanics/molecular mechanics (QM/MM) simulations reveal intermediates and activation barriers .
  • In Situ Spectroscopy : Time-resolved FTIR or Raman spectroscopy tracks bond formation/cleavage during reactions .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Challenges include low solubility and byproduct contamination. Solutions:

  • Recrystallization : Use mixed solvents (e.g., DMF/EtOH) to enhance solubility gradients .
  • Column Chromatography : Employ gradient elution with silica gel or reverse-phase columns for polar impurities.
  • HPLC : Apply C18 columns with acetonitrile/water gradients for high-resolution separation .

Advanced: How can interdisciplinary training improve research outcomes for this compound?

Programs like Practical Training in Chemical Biology Methods & Experimental Design emphasize:

  • Cross-Disciplinary Collaboration : Integrate synthetic chemistry with computational modeling and bioassay design .
  • Data Science Skills : Train researchers in statistical analysis tools (e.g., R, Python) to interpret complex datasets .
  • Ethics and Reproducibility : Address biases in experimental design and data reporting through structured mentorship .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

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